An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylpent-3-enoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylpent-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylpent-3-enoic acid, a substituted acrylic acid, presents a unique molecular architecture that is of significant interest in the fields of organic synthesis and medicinal chemistry. Its tetrasubstituted α,β-unsaturated carboxylic acid framework offers a rich platform for the development of novel chemical entities. The steric hindrance around the carbon-carbon double bond, coupled with the reactivity of the carboxylic acid moiety, dictates its chemical behavior and potential applications. This guide provides a comprehensive overview of the chemical properties of 3,4-Dimethylpent-3-enoic acid, including its structure, proposed synthesis, predicted spectroscopic characteristics, and anticipated reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex organic molecules.
Table of Contents
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Molecular Structure and Physicochemical Properties
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Proposed Synthetic Routes
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Spectroscopic Analysis
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Reactivity Profile
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Handling and Safety
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References
Molecular Structure and Physicochemical Properties
3,4-Dimethylpent-3-enoic acid possesses a unique structure characterized by a pentenoic acid backbone with methyl groups at the 3 and 4 positions. This substitution pattern results in a tetrasubstituted double bond, which significantly influences the molecule's steric and electronic properties.
| Property | Value | Source |
| IUPAC Name | 3,4-Dimethylpent-3-enoic acid | |
| Synonyms | Teracrylic acid | |
| CAS Number | 14472-55-0 | |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | |
| Canonical SMILES | CC(=C(C)CC(=O)O)C | |
| InChIKey | ZKWUIDIQNLCNDD-UHFFFAOYSA-N |
Proposed Synthetic Routes
Reformatsky Reaction Approach
The Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc, offers a viable route to a β-hydroxy ester intermediate, which can then be dehydrated to the target α,β-unsaturated acid.[1][2][3][4]
Proposed Protocol:
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Formation of the Reformatsky Reagent and Aldol-type Addition:
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To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of ethyl 2-bromoacetate and 3-methyl-2-butanone.
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The reaction mixture is gently heated to initiate the reaction. The formation of the organozinc reagent is followed by its addition to the ketone.
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After the reaction is complete, the mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride.
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-
Dehydration:
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The resulting crude β-hydroxy ester is then subjected to dehydration conditions. This can be achieved by heating with a mild acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water (e.g., toluene).
-
-
Hydrolysis:
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The α,β-unsaturated ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.
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Caption: Proposed synthesis of 3,4-Dimethylpent-3-enoic acid via a Reformatsky reaction.
Catalytic Carboxylation of an Alkyne
The direct carboxylation of alkynes with carbon dioxide, often catalyzed by transition metals like nickel or copper, provides a modern and atom-economical approach to α,β-unsaturated carboxylic acids.[5][6][7][8][9]
Proposed Protocol:
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Synthesis of the Alkyne Substrate:
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The required alkyne, 3,4-dimethyl-1-pentyne, can be synthesized from commercially available starting materials.
-
-
Nickel-Catalyzed Carboxylation:
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In a glovebox, a reaction vessel is charged with a nickel catalyst (e.g., Ni(cod)₂), a ligand (e.g., an N-heterocyclic carbene), and a suitable base (e.g., DBU).
-
A solution of 3,4-dimethyl-1-pentyne in an appropriate solvent (e.g., DMF) is added.
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The reaction mixture is then stirred under an atmosphere of carbon dioxide (1 atm).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
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Caption: Reactivity map of 3,4-Dimethylpent-3-enoic acid.
Handling and Safety
3,4-Dimethylpent-3-enoic acid is classified as an irritant. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3,4-Dimethylpent-3-enoic acid is a molecule with significant potential for applications in organic synthesis and drug discovery. Its unique structural features, particularly the tetrasubstituted double bond, present both challenges and opportunities for chemists. While its synthesis requires careful planning, the proposed routes offer viable pathways for its preparation. The predictable reactivity of the carboxylic acid group, combined with the sterically hindered nature of the alkene, allows for selective transformations. This guide provides a foundational understanding of the chemical properties of this intriguing molecule, which should aid researchers in its synthesis, manipulation, and application in the development of new chemical entities.
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